2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid
Description
2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid (molecular formula: C₁₁H₁₃BClNO₃, MW: ~267.5 g/mol) is a boronic acid derivative featuring a chloro substituent at the ortho position and a pyrrolidine-linked carbonyl group at the para position of the benzene ring .
Properties
IUPAC Name |
[2-chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO3/c13-10-7-8(3-4-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPHBMWIZPSWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid typically involves the reaction of 2-chloro-4-nitrophenylboronic acid with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, which then reacts with pyrrolidine to form the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Protodeboronation Reactions
Protodeboronation (removal of the boron group) is observed under radical or acidic conditions. While this compound’s protodeboronation is not explicitly documented, alkyl boronic esters undergo catalytic protodeboronation via radical intermediates . Extrapolating to aryl boronic acids:
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Proposed Mechanism :
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Homolytic cleavage of the C–B bond generates an aryl radical.
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Hydrogen abstraction from a donor (e.g., thiol) yields the protodeboronated product.
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Applications :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Boronic acids can enhance Cu(I) availability in click chemistry. For example, phenylboronic acid reduces Cu(II) to Cu(I), enabling efficient 1,4-disubstituted triazole synthesis . While 2-chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid’s role here is unexplored, its electron-withdrawing groups may modulate catalytic activity.
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Typical Conditions :
Component Quantity/Concentration CuSO₄ 10 mol% Phenylboronic acid 20 mol% Solvent H₂O/iPrOH (1:1) Temperature RT or microwave (125°C)
Stability and Side Reactions
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Hydrolysis Sensitivity : The boronic acid group may hydrolyze to phenol derivatives under prolonged aqueous conditions, especially in acidic/basic media .
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Byproduct Formation : Competing pathways (e.g., homocoupling) are minimized using oxygen-free conditions and optimized Pd catalysts .
Comparative Reactivity with Analogues
The chlorine and pyrrolidine carbonyl groups influence electronic and steric properties:
Scientific Research Applications
2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolidinylcarbonyl group adds to its binding affinity and specificity, allowing it to interact with specific molecular pathways.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
Commercial and Practical Considerations
- Availability : The target compound’s discontinuation contrasts with readily available analogs like the methoxycarbonyl and trifluoromethyl variants .
- Cost : The piperidinyl analog is significantly more expensive ($509/500 mg), likely due to synthetic complexity .
Research Findings and Limitations
- Reactivity Data Gap: No direct studies on the target compound’s cross-coupling performance are available. Reactivity must be inferred from analogs.
Biological Activity
2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid is a boronic acid derivative recognized for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15BClNO3
- CAS Number : 1449131-93-4
This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, influencing its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit certain kinases by binding to the ATP-binding site, thereby blocking their enzymatic functions. This mechanism is crucial for its potential therapeutic applications in cancer treatment and other diseases where kinase activity is dysregulated .
Anticancer Properties
Research has indicated that boronic acids, including this compound, may exhibit anticancer properties by targeting cancer cell signaling pathways. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by inhibiting survival pathways mediated by kinases .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic processes. The reversible binding nature of boronic acids allows them to act as effective enzyme inhibitors, which can be exploited in drug design .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other boronic acids is useful:
Q & A
Basic Research Questions
Q. What solvents are optimal for dissolving 2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid in cross-coupling reactions?
- Methodological Answer : Solubility of phenylboronic acid derivatives is influenced by solvent polarity. For this compound, chloroform and ketones (e.g., acetone) are recommended due to their ability to dissolve aromatic boronic acids effectively. Hydrocarbons like hexanes should be avoided due to poor solubility. Solubility can be further optimized using mixed solvents (e.g., chloroform:acetone, 1:1 v/v) to balance dissolution and reaction conditions .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Safety measures include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. The compound shares acute toxicity risks (oral/dermal/inhalation Category 4) with structurally similar boronic acids. Storage under inert gas (e.g., argon) in a cool, dry environment prevents hydrolysis .
Q. How can purity be confirmed for this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity. Mass spectrometry (MS) verifies molecular weight. Recrystallization from chloroform/hexane mixtures can remove anhydride impurities .
Advanced Research Questions
Q. How does the chloro substituent affect electronic properties and reactivity in Suzuki-Miyaura coupling?
- Methodological Answer : The chloro group acts as an electron-withdrawing substituent, increasing the electrophilicity of the boron atom, which enhances transmetallation efficiency. Computational studies (DFT/B3LYP) on analogous compounds show that substituents alter frontier orbital energies (HOMO-LUMO), influencing reaction rates. Experimental optimization of base (e.g., K₂CO₃) and catalyst (e.g., Pd(PPh₃)₄) is critical to leverage this effect .
Q. What strategies mitigate steric hindrance from the pyrrolidinylcarbonyl group during coupling?
- Methodological Answer : Steric effects can reduce coupling efficiency. Using bulky ligands (e.g., XPhos) on palladium catalysts improves steric tolerance. Elevated temperatures (70–90°C) and microwave-assisted synthesis enhance reaction kinetics. Pre-activation of the boronic acid via esterification (e.g., pinacol ester) may also improve reactivity .
Q. How can computational methods predict reactivity in catalytic cycles?
- Methodological Answer : Density functional theory (DFT) calculations analyze transition states and binding energies. For example, modeling the interaction between the boronic acid and Pd(0) catalyst reveals steric/electronic barriers. Solvent effects are incorporated using continuum models (e.g., PCM). These insights guide ligand selection and reaction condition optimization .
Q. What challenges arise in synthesizing this compound compared to simpler phenylboronic acids?
- Methodological Answer : The pyrrolidinylcarbonyl group complicates synthesis due to sensitivity to hydrolysis and competing side reactions. Stepwise approaches are recommended: (1) introduce the chloro substituent via directed ortho-metallation, (2) couple pyrrolidinylcarbonyl via amide bond formation, and (3) protect the boronic acid as a trifluoroborate salt during steps to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
